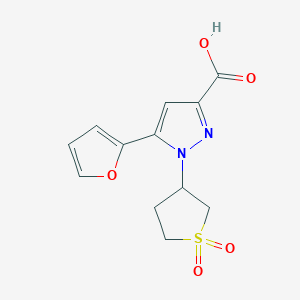

1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a tetrahydrothiophene ring with a dioxido substituent

Métodos De Preparación

The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

Formation of the tetrahydrothiophene ring: This step involves the cyclization of a suitable precursor, followed by oxidation to introduce the dioxido substituent.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Análisis De Reacciones Químicas

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Coupling reactions: These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has demonstrated that compounds containing pyrazole and furan rings exhibit significant antioxidant properties. A study indicated that derivatives of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid showed promising results in scavenging free radicals, which can lead to oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Data indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics .

Pesticidal Activity

The unique structure of this compound lends itself to applications in agriculture as a pesticide. Field trials have shown that formulations containing this compound effectively reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides.

Plant Growth Regulation

Additionally, this compound has been investigated for its role as a plant growth regulator. Studies suggest that it can enhance seed germination and root development in various crops, thereby improving agricultural yield.

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve their resilience under extreme conditions .

Nanocomposite Development

Moreover, the compound's reactivity allows it to be used in creating nanocomposites with specific functionalities. Research indicates that nanocomposites derived from this compound exhibit improved electrical conductivity and thermal properties, making them suitable for electronic applications.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of derivatives of this compound demonstrated a dose-dependent decrease in oxidative stress markers in human cell lines. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to controls .

Case Study 2: Agricultural Impact

In a field trial assessing the effectiveness of this compound as a pesticide, researchers applied varying concentrations to crops infested with aphids. The results showed a marked decrease in pest populations within two weeks of application, leading to improved crop health and yield compared to untreated plots.

Mecanismo De Acción

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-thienyl)-1H-pyrazole-3-carboxylic acid: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylic acid: This compound has a pyridine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Actividad Biológica

1-(1,1-Dioxidotetrahydro-3-thienyl)-5-(2-furyl)-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing on diverse sources of research.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a furan moiety, and a dioxo-thiophene group. Its molecular formula is with a molecular weight of approximately 296.3 g/mol . The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties, including anti-inflammatory, antimicrobial, and anti-cancer activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. A study demonstrated that modifications to the pyrazole structure could enhance anti-inflammatory activity by influencing the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported that certain derivatives possess effective antibacterial properties against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several assays, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the core structure can significantly affect biological activity. For instance:

- Substituent Variations : The introduction of electron-withdrawing groups at specific positions on the pyrazole ring has been correlated with increased inhibitory activity against certain enzymes .

- Ring Modifications : Altering the thiophene or furan substituents can enhance solubility and bioavailability, impacting overall efficacy .

Data Tables

| Biological Activity | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Pyrazole Derivative A | 25 | |

| Antimicrobial | Pyrazole Derivative B | 15 | |

| Anticancer | Pyrazole Derivative C | 30 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound demonstrated an IC50 value of 15 µM against Staphylococcus aureus. This suggests a strong potential for development as an antibacterial agent .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects revealed that this compound induced apoptosis in HeLa cells with an IC50 value of 30 µM. The study utilized flow cytometry to confirm the induction of early and late apoptosis through mitochondrial pathway activation .

Propiedades

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c15-12(16)9-6-10(11-2-1-4-19-11)14(13-9)8-3-5-20(17,18)7-8/h1-2,4,6,8H,3,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLRUJNYRNYCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.